molecular formula C50H63N7O13S B12416255 PCDBCO-PEG3-Biotin

PCDBCO-PEG3-Biotin

Cat. No.: B12416255
M. Wt: 1002.1 g/mol
InChI Key: QHTIWGZNJOYQBJ-NVUHGHFWSA-N
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Description

PCDBCO-PEG3-Biotin is a trimeric polyethylene glycol linker specifically designed for the synthesis of antibody-drug conjugates. It contains a dibenzocyclooctyne group and a biotin molecule. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions with molecules containing azide groups .

Preparation Methods

The preparation of PCDBCO-PEG3-Biotin involves several steps:

    Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.

    Synthesis of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.

    Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.

    Final synthesis: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .

Chemical Reactions Analysis

PCDBCO-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction involves the dibenzocyclooctyne group reacting with azide-containing molecules. The reaction is highly efficient and does not require a catalyst. The major product formed is a stable triazole linkage .

Scientific Research Applications

PCDBCO-PEG3-Biotin has numerous applications in scientific research:

    Chemistry: Used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of drugs to antibodies.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

    Industry: Applied in the development of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of PCDBCO-PEG3-Biotin involves the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

PCDBCO-PEG3-Biotin is unique due to its trimeric polyethylene glycol linker and the presence of both dibenzocyclooctyne and biotin groups. Similar compounds include:

This compound stands out due to its high efficiency in strain-promoted alkyne-azide cycloaddition reactions and its versatility in various scientific research applications.

Properties

Molecular Formula

C50H63N7O13S

Molecular Weight

1002.1 g/mol

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1

InChI Key

QHTIWGZNJOYQBJ-NVUHGHFWSA-N

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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